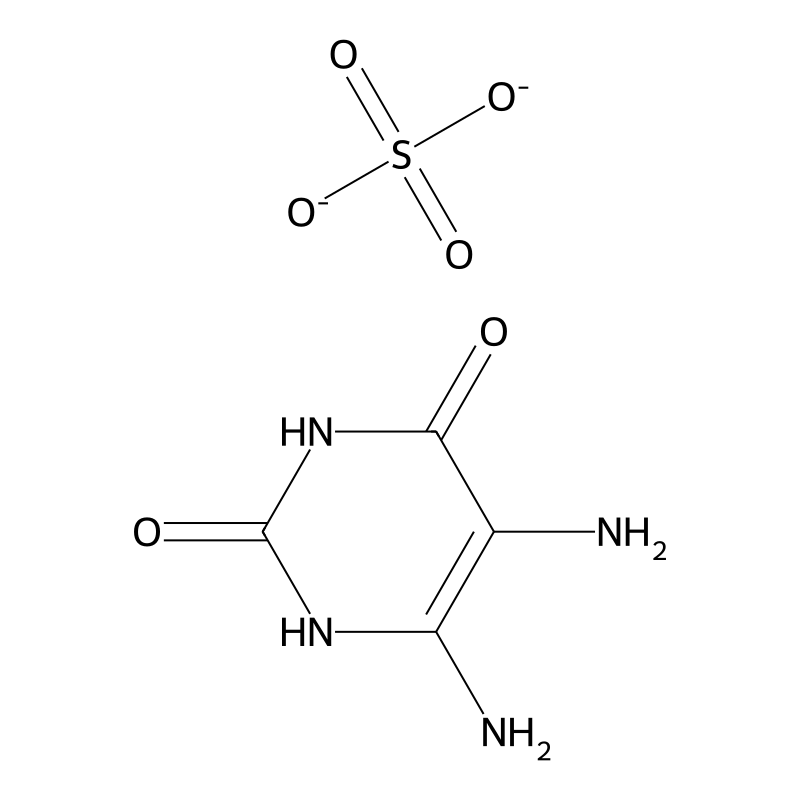

5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pyrimidine Analogue: 5,6-Diaminouracil sulfate is a derivative of uracil, one of the five nucleobases found in RNA. Nucleobase analogues are sometimes studied for their potential to interfere with nucleic acid function or metabolism . This could be relevant in areas like antiviral research or development of anti-cancer agents.

Hydrogen Bonding: The molecule possesses several functional groups capable of hydrogen bonding, which is a crucial interaction in biological systems. Researchers might study how this compound interacts with other molecules through hydrogen bonding . This could be useful in fields like protein-ligand interaction studies or crystallography.

Organic Chemistry: As a diaminopyrimidine derivative, 5,6-Diaminouracil sulfate might be of interest to synthetic organic chemists for its potential use in organic synthesis or development of new functional molecules .

5,6-Diamino-2,4-dihydroxypyrimidine sulfate is a chemical compound characterized by its molecular formula and a molecular weight of approximately 418.34 g/mol. It appears as a light yellow to brown powder or crystalline solid and is soluble in water. This compound is known for its role in biochemical research, particularly in studies related to nucleic acids and enzyme activity .

- Formation of the pyrimidine ring.

- Introduction of amino and hydroxyl groups via substitution reactions.

- Sulfation to produce the sulfate derivative.

5,6-Diamino-2,4-dihydroxypyrimidine sulfate exhibits notable biological activities. It has been studied for its potential as an antimetabolite, which can inhibit nucleotide synthesis by mimicking natural substrates. This property makes it relevant in cancer research and treatment strategies aimed at disrupting DNA replication and repair processes. Additionally, it has shown promise in enhancing the activity of certain enzymes involved in metabolic pathways .

5,6-Diamino-2,4-dihydroxypyrimidine sulfate finds applications in various fields:

- Pharmaceutical Research: Used as a biochemical tool in drug development and testing due to its enzymatic interactions.

- Agricultural Chemistry: Potentially useful as a growth regulator or herbicide precursor.

- Biochemistry: Employed in studies related to nucleic acid metabolism and enzyme kinetics.

Its unique properties make it valuable for both academic research and practical applications .

Interaction studies involving 5,6-diamino-2,4-dihydroxypyrimidine sulfate focus on its binding affinity with various enzymes and receptors. Research indicates that it may interact with enzymes involved in nucleotide synthesis pathways, potentially inhibiting their activity. These interactions are crucial for understanding its mechanism of action and therapeutic potential against diseases characterized by rapid cell proliferation, such as cancer .

Several compounds share structural similarities with 5,6-diamino-2,4-dihydroxypyrimidine sulfate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5,6-Diaminouracil sulfate | Contains an additional carbonyl group; used in antiviral research. | |

| 4,5-Diamino-2,6-dihydroxypyrimidine sulfate | Different substitution pattern; studied for similar biological activities. | |

| 5-Amino-2-hydroxypyrimidine | Lacks sulfation; simpler structure with distinct reactivity. |

These compounds highlight the diversity within pyrimidine derivatives while emphasizing the unique functional groups present in 5,6-diamino-2,4-dihydroxypyrimidine sulfate that contribute to its specific biological activities and applications .